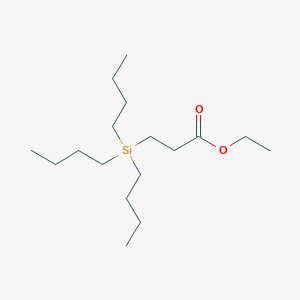
Ethyl 3-(tributylsilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tributylsilyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tributylsilyl group attached to the propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tributylsilyl)propanoate typically involves the reaction of ethyl propanoate with a tributylsilyl reagent under specific conditions. One common method is the silylation of ethyl propanoate using tributylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
C2H5COOCH2CH3+Bu3SiCl→C2H5COOCH2CH2SiBu3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tributylsilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethyl propanoate and tributylsilanol.
Oxidation: Propanoic acid and tributylsilanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(tributylsilyl)propanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(tributylsilyl)propanoate involves the interaction of the silyl group with various molecular targets. The tributylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The ester moiety can undergo hydrolysis or other transformations, leading to the release of active compounds.
Comparaison Avec Des Composés Similaires
Ethyl 3-(tributylsilyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(trimethylsilyl)propanoate: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group. The bulkiness of the silyl group affects the reactivity and steric hindrance.
Ethyl propanoate: Lacks the silyl group, making it less versatile in synthetic applications.
Tributylsilyl derivatives: Other compounds with tributylsilyl groups attached to different functional groups, exhibiting varying reactivity and applications.
This compound stands out due to its unique combination of the ester and silyl functionalities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
137787-38-3 |
|---|---|
Formule moléculaire |
C17H36O2Si |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
ethyl 3-tributylsilylpropanoate |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-13-20(14-10-6-2,15-11-7-3)16-12-17(18)19-8-4/h5-16H2,1-4H3 |
Clé InChI |
KYGMGLVTUPJOQU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


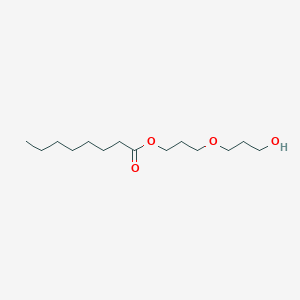

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
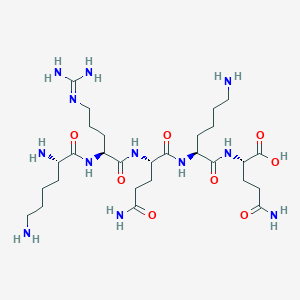


![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
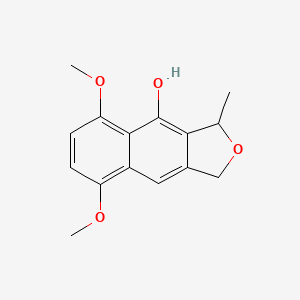

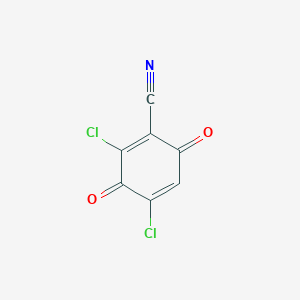
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
